2-Amino-4,5-dichlorobenzothiazole
Overview
Description
2-Amino-4,5-dichlorobenzothiazole is a chemical compound with the molecular formula C7H4Cl2N2S . It has a molecular weight of 219.09 g/mol . The IUPAC name for this compound is 4,5-dichloro-1,3-benzothiazol-2-amine .
Molecular Structure Analysis
The InChI code for 2-Amino-4,5-dichlorobenzothiazole is InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6 (5 (3)9)11-7 (10)12-4/h1-2H, (H2,10,11)
. Its canonical SMILES string is C1=CC (=C (C2=C1SC (=N2)N)Cl)Cl
.
Physical And Chemical Properties Analysis
2-Amino-4,5-dichlorobenzothiazole has a topological polar surface area of 67.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . It does not have any rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.9472247 g/mol .
Scientific Research Applications
Medicinal Chemistry and Pharmacology
2-aminobenzothiazole derivatives have been found to have a wide spectrum of biological activity . They exhibit antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects . BTA derivatives also have anthelmintic, antimalarial, fungicidal, insecticidal, and herbicidal effects .
Synthesis of Biologically Active Compounds
The synthesis of 2-aminobenzothiazole derivatives includes both one-pot and multistep synthesis methods . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .
Nonlinear Optics and Optical Limiting Applications
2-amino-5-nitropyridine 4-chlorobenzoic acid (1:1), a potentially useful organic adduct compound, has been synthesized and grown as optically transparent single crystals for nonlinear optics and optical limiting applications . The third-order nonlinear optical (NLO) coefficients, such as nonlinear absorption ( β ), nonlinear refraction ( n2 ), and nonlinear susceptibility ( χ(3) ), have been evaluated . The optical limiting threshold of the grown crystal is found to be 7.8 mW/cm 2 .
Synthesis of Tridentate Schiff Base
2-Amino-4-chlorobenzothiazole undergoes a condensation reaction with 4-acetamidobenzaldehyde to form a tridentate Schiff base . Schiff bases are often used in organic synthesis and coordination chemistry.
Synthesis of Heterocyclic Compounds
2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Green Synthesis
In the context of green synthesis, one-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . One example is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator .
Synthesis of Tridentate Schiff Base
2-Amino-4-chlorobenzothiazole, a compound similar to 2-Amino-4,5-dichlorobenzothiazole, undergoes a condensation reaction with 4-acetamidobenzaldehyde to form a tridentate Schiff base . Schiff bases are often used in organic synthesis and coordination chemistry .
Synthesis of Heterocyclic Compounds
2-Aminobenzothiazole, a related compound, serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .
Safety And Hazards
2-Amino-4,5-dichlorobenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .
properties
IUPAC Name |
4,5-dichloro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOFXJZIUQGHTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349883 | |
Record name | 2-amino-4,5-dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dichlorobenzothiazole | |
CAS RN |
1849-71-4 | |
Record name | 2-amino-4,5-dichlorobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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